2-Ethoxy-3-nitroimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-3-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-8-9(12(13)14)11-6-4-3-5-7(11)10-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKHLESSXFLMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N2C=CC=CC2=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468992 | |
| Record name | Imidazo[1,2-a]pyridine, 2-ethoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89717-70-4 | |
| Record name | Imidazo[1,2-a]pyridine, 2-ethoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethoxy 3 Nitroimidazo 1,2 a Pyridine and Its Direct Precursors
General Strategies for Imidazo[1,2-a]pyridine (B132010) Core Construction
The construction of the fundamental imidazo[1,2-a]pyridine skeleton can be accomplished through several powerful synthetic strategies. These methods provide access to a wide array of substituted derivatives that can serve as intermediates for more complex targets.
One of the most traditional and widely used methods for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine (B139424) and an α-halocarbonyl compound, a reaction first reported by Tschitschibabin. rsc.org This reaction can be performed under various conditions, including solvent-free and microwave-assisted protocols, to improve efficiency and yield. rsc.org
Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyridine Synthesis
| 2-Aminopyridine Derivative | α-Halocarbonyl Compound | Catalyst/Conditions | Product | Reference |
| 2-Aminopyridine | α-Bromoacetophenone | Heat | 2-Phenylimidazo[1,2-a]pyridine | rsc.org |
| 2-Amino-4-methylpyridine | 2-Bromo-1-phenylethanone | Reflux | 7-Methyl-2-phenylimidazo[1,2-a]pyridine | rsc.org |
| 2-Aminopyridine | Ethyl bromopyruvate | Ethanol (B145695), Reflux | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | rsc.org |
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example, involving the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgrsc.orgmdpi.comnih.govbeilstein-journals.orgmdpi.com
Table 2: Examples of Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis
Tandem and cascade reactions provide an elegant and efficient way to construct the imidazo[1,2-a]pyridine scaffold by combining multiple bond-forming events in a single operational step without the isolation of intermediates. These sequences can be initiated by various transformations, leading to the rapid assembly of the bicyclic system. beilstein-journals.orgbeilstein-journals.orgrsc.org
The formation of the imidazo[1,2-a]pyridine ring can also be achieved through various cyclization and annulation strategies. These methods often involve the intramolecular reaction of a suitably functionalized pyridine (B92270) derivative or the intermolecular reaction of a pyridine with a reagent that provides the atoms necessary to form the fused imidazole (B134444) ring. rsc.org
Targeted Synthesis of 3-Nitroimidazo[1,2-a]pyridine (B1296164) Scaffolds
The introduction of a nitro group at the 3-position of the imidazo[1,2-a]pyridine core is a key step towards the synthesis of the target molecule. This can be achieved either by direct nitration of a pre-formed imidazo[1,2-a]pyridine or by using a nitro-containing building block during the ring construction. researchgate.netnih.gov
A notable method for the direct synthesis of 3-nitroimidazo[1,2-a]pyridine derivatives is the oxidative diamination of nitroalkenes with 2-aminopyridines. This approach allows for the concomitant formation of the imidazole ring and the introduction of the nitro group at the desired position. Various catalytic systems, including copper and iron-based catalysts, have been developed for this transformation. organic-chemistry.orgnih.gov This reaction proceeds with high regioselectivity, providing a direct route to 2-aryl-3-nitroimidazo[1,2-a]pyridines. organic-chemistry.org
Table 3: Examples of Oxidative Diamination for 3-Nitroimidazo[1,2-a]pyridine Synthesis
| 2-Aminopyridine Derivative | Nitroalkene | Catalyst/Conditions | Product | Reference |
| 2-Aminopyridine | β-Nitrostyrene | CuI, Air, DMF | 2-Phenyl-3-nitroimidazo[1,2-a]pyridine | nih.gov |
| 2-Amino-5-methylpyridine | 1-Nitro-2-(p-tolyl)ethene | FeCl₃, O₂, DCE | 7-Methyl-3-nitro-2-(p-tolyl)imidazo[1,2-a]pyridine | organic-chemistry.org |
| 2-Aminopyridine | 2-(2-Nitrovinyl)furan | CuBr, Air, DMF | 2-(Furan-2-yl)-3-nitroimidazo[1,2-a]pyridine | nih.gov |
Nitration Reactions for C3-Functionalization
The introduction of a nitro group at the C3 position of the imidazo[1,2-a]pyridine ring is a key step. The C3 position is susceptible to electrophilic attack, and nitration is a common method to achieve this functionalization.
A standard method for the nitration of imidazo[1,2-a]pyridines involves the use of a mixture of concentrated nitric acid and sulfuric acid. mdpi.comrsc.org For instance, 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine can be nitrated at the C3 position by treating it with 65% nitric acid in concentrated sulfuric acid, with the reaction proceeding from 0°C to room temperature over 3 hours to yield the 3-nitro derivative. mdpi.com Similarly, the nitration of imidazo[1,5-a]pyridines, a related bicyclic system, is readily achieved in acetic acid solution using a nitric acid-sulfuric acid mixture. rsc.org
In some cases, the nitro group plays a crucial role in facilitating subsequent reactions, such as the displacement of a chlorine atom at another position on the ring. researchgate.net
Copper-Catalyzed Routes to 3-Nitroimidazo[1,2-a]pyridines
Copper-catalyzed reactions have emerged as a powerful tool for the functionalization of the imidazo[1,2-a]pyridine scaffold. While direct copper-catalyzed C3-nitration is not extensively reported, copper catalysis is widely used for other C3-functionalizations and for the synthesis of the core ring structure itself.
For example, a copper(I)-catalyzed one-pot procedure enables the synthesis of various imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org This method highlights the utility of copper in constructing the heterocyclic system which can then be subjected to nitration. Furthermore, copper-catalyzed methods have been developed for direct C-N bond formation at the C3 position of imidazo[1,2-a]pyridines, tolerating a wide range of functional groups. nih.gov Copper catalysis has also been employed in the C3-functionalization with 3-indoleacetic acids via an aerobic oxidative decarboxylative process. nih.gov These methods underscore the potential for developing copper-catalyzed C3-nitration protocols.
Visible-light-mediated copper(I) chloride catalysis has also been used for the regioselective oxidative diamination of 2-aminopyridines with terminal alkynes to form substituted imidazo[1,2-α]pyridine products. rsc.org
Introduction of the 2-Ethoxy Moiety
The introduction of an ethoxy group at the C2 position can be achieved through various strategies, most notably through nucleophilic substitution of a suitable leaving group.
Strategies for Alkoxylation at C2 Position
Direct C2-alkoxylation of the imidazo[1,2-a]pyridine ring is challenging. However, visible-light-induced C3-alkoxylation of imidazopyridines with alcohols has been achieved using rose bengal as a photoredox catalyst. mdpi.com While this method targets the C3 position, it demonstrates the feasibility of photoredox catalysis for C-O bond formation in this heterocyclic system.
A more common and practical approach for introducing a C2-alkoxy group is through nucleophilic aromatic substitution (SNAr) of a 2-halo-imidazo[1,2-a]pyridine derivative. The presence of an electron-withdrawing group, such as a nitro group at the C3 position, significantly facilitates this substitution by activating the C2 position towards nucleophilic attack.
Sequential Functionalization Approaches
A plausible and effective route to 2-ethoxy-3-nitroimidazo[1,2-a]pyridine involves a sequential functionalization strategy. This typically begins with the formation of the imidazo[1,2-a]pyridine core, followed by nitration at the C3 position, introduction of a leaving group at the C2 position, and finally, nucleophilic substitution with an ethoxide source.
A key intermediate in this sequence is 2-chloro-3-nitroimidazo[1,2-a]pyridine (B1605888). biosynth.com The synthesis of this intermediate has been reported, for instance, in the context of preparing 2-thiosubstituted-3-nitro imidazo[1,2-a]pyridine derivatives. researchgate.net The synthesis of 2-chloro-3-nitroimidazo[1,2-a]pyridine allows for subsequent nucleophilic displacement of the chloro group.
The reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines in methanol (B129727) demonstrates that the chloro group in a nitrated pyridine ring is susceptible to nucleophilic substitution. researchgate.net Furthermore, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium methoxide (B1231860) to yield the corresponding methoxy (B1213986) derivative provides another example of nucleophilic substitution of a chloro group on a heterocyclic ring by an alkoxide. rsc.org Based on these precedents, the treatment of 2-chloro-3-nitroimidazo[1,2-a]pyridine with sodium ethoxide in a suitable solvent like ethanol would be expected to yield the target compound, this compound.
The following table summarizes the key reaction steps in a proposed sequential synthesis:
| Step | Reactant | Reagent(s) | Product | Reference(s) |
| 1 | Imidazo[1,2-a]pyridine | HNO₃, H₂SO₄ | 3-Nitroimidazo[1,2-a]pyridine | mdpi.comrsc.org |
| 2 | 3-Nitroimidazo[1,2-a]pyridine | Chlorinating Agent | 2-Chloro-3-nitroimidazo[1,2-a]pyridine | biosynth.comresearchgate.net |
| 3 | 2-Chloro-3-nitroimidazo[1,2-a]pyridine | NaOEt, EtOH | This compound | researchgate.netrsc.org |
Green Chemistry and Sustainable Synthetic Routes
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in organic chemistry.
Ultrasound-Assisted Methods
Ultrasound irradiation has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions. Several studies have reported the use of ultrasound in the synthesis and functionalization of imidazo[1,2-a]pyridines.
An ultrasound-assisted, eco-friendly method for the synthesis of imidazo[1,2-a]pyridines has been developed via C-H functionalization of aryl methyl ketones using a KI/tert-butyl hydroperoxide (TBHP) catalytic system in water. organic-chemistry.org This method avoids the use of metal catalysts and toxic reagents. Another study describes a simple and rapid ultrasound-assisted method for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives.
Furthermore, ultrasound has been successfully employed for the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position. nih.govacs.org This reaction proceeds in a green alcohol solvent and demonstrates a significant improvement in reaction efficiency compared to conventional heating methods. nih.govacs.org These examples highlight the potential of ultrasound as a process-intensification tool for the sustainable synthesis of functionalized imidazo[1,2-a]pyridine derivatives.
The following table provides examples of ultrasound-assisted reactions in the synthesis and functionalization of the imidazo[1,2-a]pyridine scaffold:
| Reaction Type | Reactants | Reagents/Conditions | Product | Reference(s) |
| C-H Functionalization | Aryl methyl ketones, 2-Aminopyridines | KI/TBHP, Water, Ultrasound | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| Cyclization | 2-Aminopyridine, 2-Bromoacetophenones | Base, Solvent, Ultrasound | Imidazo[1,2-a]pyridines | |
| C3-Iodination | Imidazo[1,2-a]pyridines | I₂, TBHP, Ethanol, Ultrasound | 3-Iodoimidazo[1,2-a]pyridines | nih.govacs.org |
Metal-Free and Mild Reaction Conditions
The development of synthetic methods that avoid the use of metal catalysts and operate under mild conditions is a key goal in green chemistry. These approaches reduce environmental impact and often simplify product purification. For the synthesis of 3-nitroimidazo[1,2-a]pyridines, several metal-free protocols have been developed.
One of the most effective metal-free strategies involves the intermolecular oxidative cyclization of 2-aminopyridines with nitroalkenes. acs.orgnih.gov An environmentally friendly protocol utilizes molecular iodine (I₂) as a catalyst with an oxidant like aqueous hydrogen peroxide. acs.org The proposed mechanism for this reaction begins with a Michael addition of the 2-aminopyridine to the nitroalkene. This is followed by iodination at the α-position relative to the nitro group, subsequent intramolecular cyclization, and finally, aromatization to yield the 3-nitroimidazo[1,2-a]pyridine product. acs.org This method is notable for its use of a non-metallic catalyst and a green oxidant.
Other catalyst-free approaches have also been reported for the synthesis of the imidazo[1,2-a]pyridine core under mild conditions. allfordrugs.com For instance, the condensation of 2-aminopyridines with α-halocarbonyl compounds can proceed without a catalyst, sometimes in eco-friendly solvents like water or by simply heating the reactants together. nih.gov A particularly rapid and efficient metal-free method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at ambient temperature, which can produce the imidazo[1,2-a]pyridine scaffold in quantitative yields within minutes. allfordrugs.com While these methods provide the core structure, achieving the specific 2-ethoxy-3-nitro substitution would require appropriately functionalized starting materials.
Three-component reactions represent another versatile metal-free route. A simple, environmentally benign process catalyzed by acetic acid can form C-N, C-O, and C-S bonds in a one-pot approach by reacting 2-aminopyridines, ynals, and alcohols or thiols, leading to highly decorated imidazo[1,2-a]pyridines. acs.org Adapting this to synthesize the target compound would involve the use of an alcohol precursor to install the 2-ethoxy group.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, increase yields, and improve product purity. For the synthesis of imidazo[1,2-a]pyridines, microwave irradiation has been shown to dramatically reduce reaction times from hours to mere minutes. acs.orgsci-hub.se
The classical synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. While this can be performed under conventional heating, the use of microwave irradiation provides significant advantages. sci-hub.se For example, the synthesis of various substituted imidazo[1,2-a]pyridines from 2-aminopyridine and phenacyl bromides was achieved in just 60 seconds with yields ranging from 24% to 99% under microwave conditions. sci-hub.se This is a substantial improvement over thermal methods which required 40 to 120 minutes. sci-hub.se
Microwave assistance is also highly effective for catalyst-free and solvent-free reactions. The rapid reaction between aminopyridines and α-bromo-β-keto esters under microwave irradiation can produce highly substituted imidazo[1,2-a]pyridines in under two minutes with high yields. organic-chemistry.org Similarly, an efficient and green protocol utilizes a water-isopropyl alcohol (H₂O-IPA) mixture as the solvent for the microwave-assisted annulation of 2-aminopyridines and α-bromoketones, providing excellent yields of the desired products. acs.org
Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), also benefit from microwave assistance. The synthesis of complex imidazo[1,2-a]pyridine-chromone hybrids has been achieved in 15 minutes using a catalytic amount of ammonium (B1175870) chloride in ethanol under microwave heating. sciforum.net This highlights the broad applicability of microwave technology in generating diverse imidazo[1,2-a]pyridine derivatives efficiently.
| Reactants | Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-aminopyridine, phenacyl bromide | Conventional (Thermal) | Base, 80°C | 40-120 min | 30-80% | sci-hub.se |
| 2-aminopyridine, phenacyl bromide | Microwave | Base | 1 min | 41-88% | sci-hub.se |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, NH₄OAc | Conventional (Thermal) | p-TSA, EtOH, Reflux | 36 h | 30% | nih.gov |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, NH₄OAc | Microwave | p-TSA, EtOH, 80°C, 100W | 30 min | 46-80% | nih.gov |
| 2-aminopyridine, 3-formyl-chromone, isocyanide | Conventional (Thermal) | NH₄Cl, EtOH, Reflux | 8 h | 35% | sciforum.net |
| 2-aminopyridine, 3-formyl-chromone, isocyanide | Microwave | NH₄Cl, EtOH | 15 min | 36% | sciforum.net |
Retrosynthetic Analysis of the Chemical Compound
Retrosynthetic analysis is a technique used to plan an organic synthesis by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis focuses on the disconnection of the fused heterocyclic system.
The most logical retrosynthetic strategy for the imidazo[1,2-a]pyridine core involves disconnecting the imidazole ring, which is a common approach based on classical syntheses like the Tschitschibabin reaction. This involves two C-N bond cleavages.
Figure 1: Retrosynthetic Analysis of this compound
Reactivity and Chemical Transformations of 2 Ethoxy 3 Nitroimidazo 1,2 a Pyridine
Reactivity of the Nitro Group at C3
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the imidazo[1,2-a]pyridine (B132010) core, particularly at the C3 position. This activation facilitates a range of chemical transformations, including nucleophilic substitutions and reductions.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The 3-nitro group in the imidazo[1,2-a]pyridine system can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when activated by the heterocyclic ring structure. This reactivity is particularly pronounced with soft nucleophiles, such as those based on sulfur.
In a study on 2-cyano-3-nitroimidazo[1,2-a]pyridine, it was observed that sulfur nucleophiles, like alkylthiols, preferentially attack the C3 position, leading to the displacement of the nitro group. researchgate.net This suggests that a similar reaction pathway is plausible for 2-ethoxy-3-nitroimidazo[1,2-a]pyridine. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitro group and the aromatic system. The general viability of SNAr reactions on heteroaryl halides with thiols, especially in electron-deficient systems, further supports this potential reactivity. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution on 3-Nitroimidazo[1,2-a]pyridine (B1296164) Analogs
| Substrate | Nucleophile | Product | Observations | Reference |
| 2-Cyano-3-nitroimidazo[1,2-a]pyridine | Alkylthiols | 2-Cyano-3-(alkylthio)imidazo[1,2-a]pyridine | Substitution of the 3-nitro group | researchgate.net |
| 2-Chloro-3-nitropyridines | Thiols | 2-(Thio)-3-nitropyridines | Substitution of the chloro group | nih.gov |
Radical Nucleophilic Substitution (SRN1) Mechanisms on 3-Nitroimidazo[1,2-a]pyridines
The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism provides an alternative pathway for the substitution of groups on the imidazo[1,2-a]pyridine ring system, particularly for derivatives that are not sufficiently activated for SRNAr or when specific radical-anion intermediates can be formed. researchgate.netchim.it This chain reaction is initiated by the transfer of an electron to the substrate, forming a radical anion. researchgate.net This intermediate then fragments, losing the leaving group to form an aryl radical, which subsequently reacts with a nucleophile. researchgate.net
While direct studies on this compound are limited, research on related compounds, such as 2-chloromethyl-3-nitroimidazo[1,2-a]pyridines, has demonstrated their reactivity under SRN1 conditions with various carbon and sulfur-centered nucleophiles. researchgate.netclockss.org These reactions often require photostimulation to initiate the electron transfer process. clockss.org The anions of nitroimidazoles have also been shown to participate in SRN1 reactions. rsc.org
The general mechanism involves the following steps:
Initiation: Electron transfer to the 3-nitroimidazo[1,2-a]pyridine derivative.
Propagation:
Fragmentation of the radical anion to form an imidazo[1,2-a]pyridyl radical.
Reaction of the radical with a nucleophile to form a new radical anion.
Electron transfer from the new radical anion to another substrate molecule to continue the chain.
Termination: Various radical combination or abstraction reactions. chim.it
Reduction and Derivatization of the Nitro Functionality
The nitro group at the C3 position is readily reduced to an amino group, providing a key intermediate for a wide range of derivatizations. This transformation opens up avenues for the synthesis of diverse libraries of compounds with potential biological activities.
Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂), or chemical reduction with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, are expected to be effective for the conversion of this compound to 3-amino-2-ethoxyimidazo[1,2-a]pyridine. The synthesis of various 3-aminoimidazo[1,2-a]pyridine derivatives has been reported, highlighting the feasibility of this reduction. najah.edu
Once formed, the 3-amino group can be further functionalized. For instance, it can be acylated to form amides, react with isocyanates to yield ureas, or be diazotized and subsequently converted to other functional groups. The synthesis of 3-aminoimidazo[1,2-a]pyridines via a Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) further underscores the importance of this class of compounds as synthetic intermediates. clockss.orgnajah.edu
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Typical Byproducts |
| H₂, Pd/C | Methanol (B129727) or Ethanol (B145695), room temperature | - |
| SnCl₂·2H₂O | Concentrated HCl, heat | Tin salts |
| Fe, CH₃COOH | Acetic acid, reflux | Iron salts |
| Na₂S₂O₄ | Water/Methanol | Sulfur oxides |
Reactivity of the Ethoxy Group at C2
The ethoxy group at the C2 position is generally more stable than the nitro group at C3. However, it can undergo specific reactions under certain conditions and exerts a significant electronic influence on the imidazo[1,2-a]pyridine ring.
Cleavage and Exchange Reactions
The ether linkage of the ethoxy group can be cleaved under strong acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the ethyl group, yielding 2-hydroxy-3-nitroimidazo[1,2-a]pyridine and ethyl bromide. The general principle of ether cleavage by strong acids is a well-established transformation in organic chemistry.
Nucleophilic substitution of the 2-alkoxy group is also possible, though it generally requires harsh conditions or specific activation. In some instances, 2-alkoxypyridines can undergo substitution with strong nucleophiles. For example, the transformation of 2-thiopyridines to 2-pyridones via an SNAr reaction with hydroxide (B78521) suggests that under appropriate conditions, the 2-ethoxy group could potentially be displaced by other nucleophiles. researchgate.net
Stability and Electronic Influence of the Ethoxy Substituent
The ethoxy group is an electron-donating group through resonance, due to the lone pairs on the oxygen atom, and a weakly electron-withdrawing group through induction. On the imidazo[1,2-a]pyridine ring, its net effect is generally electron-donating, which increases the electron density of the aromatic system.
This electronic donation can influence the reactivity of the molecule in several ways:
It can affect the rate and regioselectivity of electrophilic substitution reactions on the pyridine (B92270) ring, should they occur.
It modulates the electronic properties of the entire molecule, which can be observed in theoretical studies of the electronic structure and local atomic reactivity indices of substituted imidazo[1,2-a]pyridines. researchgate.net
The electron-donating nature of the ethoxy group can impact the photophysical properties of the imidazo[1,2-a]pyridine core. tandfonline.com
Computational studies on similar heterocyclic systems have shown that substituents significantly influence the electronic distribution and reactivity. For instance, in a series of substituted imidazo[1,2-a]pyridine analogues, electron-donating groups were found to affect their biological activity, highlighting the importance of the electronic nature of the substituents. nih.gov
Reactivity of the Imidazo[1,2-a]pyridine Core
The reactivity of the fused heterocyclic system of this compound is a product of the individual and combined electronic characteristics of the imidazole (B134444) and pyridine rings, significantly modulated by its substituents.
Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyridine scaffold is generally susceptible to electrophilic aromatic substitution (EAS), with the C3 position being the most nucleophilic and kinetically favored site for attack. stackexchange.comnih.gov This is because the resonance intermediate formed by electrophilic attack at C3 is particularly stable, maintaining the aromaticity of the six-membered pyridine ring. stackexchange.com
However, in the case of this compound, the landscape for EAS is dramatically altered. The C3 position is not only occupied but is substituted with a nitro group, which is one of the most potent deactivating groups for this type of reaction. Furthermore, the pyridine nitrogen atom inherently makes the ring system electron-deficient and less reactive towards electrophiles compared to benzene. stackexchange.com This deactivation is intensified under the strongly acidic conditions often required for EAS reactions, which leads to the protonation of the pyridine nitrogen. Consequently, electrophilic aromatic substitution on this compound is exceptionally challenging and unlikely to occur under standard conditions. Any forced reaction would likely target the less deactivated positions on the pyridine ring, but specific examples for this compound are not documented.
Nucleophilic Additions and Substitutions on the Pyridine Ring
The electron-deficient nature of the this compound core makes it a prime candidate for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the 3-nitro group, combined with the pyridine nitrogen, activates the heterocyclic system for attack by nucleophiles. Both the C2 and C3 positions can be considered potential sites for substitution.
Research on the closely related analog, 2-cyano-3-nitroimidazo[1,2-a]pyridine, provides significant insight into this reactivity. researchgate.net Studies have shown that the leaving group can be selectively chosen based on the nature of the attacking nucleophile. Sulfur-based nucleophiles, such as alkylthiols, preferentially displace the 3-nitro group, whereas nitrogen (alkylamines, guanidine) and oxygen (alkoxides) nucleophiles favor the substitution of the 2-cyano group. researchgate.net This suggests that for this compound, both the 2-ethoxy and 3-nitro groups are potential leaving groups in SNAr reactions. The nitro group is a well-established nucleofuge in many aromatic systems. researchgate.netnih.gov
| Nucleophile Type | Site of Substitution | Leaving Group | Product Type |
|---|---|---|---|
| Sulfur (Alkylthiols) | C3 | Nitro (-NO₂) | 3-Thioether-2-cyanoimidazo[1,2-a]pyridine |
| Nitrogen (Alkylamines) | C2 | Cyano (-CN) | 2-Amino-3-nitroimidazo[1,2-a]pyridine |
| Oxygen (Alkoxides) | C2 | Cyano (-CN) | 2-Alkoxy-3-nitroimidazo[1,2-a]pyridine |
Furthermore, studies on halogenated derivatives, such as 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, have demonstrated that nucleophilic substitution can also occur on the pyridine ring. researchgate.net In these instances, reactions proceeding through a radical nucleophilic substitution (SRN1) mechanism have been observed for the first time on the pyridine portion of the scaffold, specifically leading to the substitution of the bromine atom at the C8 position. researchgate.net This opens another avenue for the functionalization of the this compound core, should it possess appropriate leaving groups on the pyridine ring.
C-H Functionalization at Other Positions
With the highly activated C3 position blocked, direct C-H functionalization of this compound must occur at other available positions, namely on the pyridine ring (C5, C6, C7, C8). The electron-poor nature of the entire scaffold makes these C-H bonds less reactive, often necessitating modern synthetic methods such as transition-metal catalysis, photocatalysis, or radical reactions to achieve functionalization. rsc.orgnih.govrsc.org
Research has demonstrated that the pyridine ring of the 3-nitroimidazo[1,2-a]pyridine system can be successfully functionalized. For instance, C8-arylation of 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine (B1373251) derivatives has been achieved via Suzuki-Miyaura cross-coupling reactions, highlighting a strategy that involves an initial halogenation followed by metal-catalyzed C-C bond formation. nih.gov This two-step approach is a common and effective way to modify the pyridine ring.
Direct C-H activation on the pyridine ring has also been documented. As mentioned, SRN1 reactions have been used to functionalize the C8 position of a 6,8-dibromo-3-nitro derivative with carbon and sulfur nucleophiles. researchgate.net These examples underscore that while challenging, C-H functionalization of the pyridine ring in electron-deficient 3-nitroimidazo[1,2-a]pyridines is feasible, providing a pathway to novel analogs.
| Starting Material Subtype | Position(s) Functionalized | Reaction Type | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| 6,8-Dibromo-3-nitro-imidazo[1,2-a]pyridine | C8 | SRN1 Substitution | Carbon or Sulfur Nucleophiles, Photostimulation | researchgate.net |
| 8-Bromo-6-chloro-3-nitro-imidazo[1,2-a]pyridine | C8 | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | nih.gov |
Derivatization Strategies and Analogue Synthesis from the 2 Ethoxy 3 Nitroimidazo 1,2 a Pyridine Scaffold
Functionalization at C2 Position
The C2 position of the 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold is amenable to substitution, particularly when a suitable leaving group is present. While the ethoxy group itself is not typically displaced, its introduction and the subsequent attachment of other functionalities are key strategies that often begin from a more reactive precursor, such as 2-chloro-3-nitroimidazo[1,2-a]pyridine (B1605888). The presence of the C3-nitro group is crucial as it facilitates nucleophilic displacement at the C2 position. researchgate.net
Alkoxylation and Substituent Modifications
The synthesis of 2-alkoxy-3-nitroimidazo[1,2-a]pyridine analogues can be achieved through the nucleophilic substitution of a halide at the C2 position. In studies on the related compound 2-cyano-3-nitroimidazo[1,2-a]pyridine, it has been demonstrated that oxygen nucleophiles, such as alkoxides, readily displace the group at the C2 position. researchgate.net This reactivity suggests a viable pathway for creating a library of C2-alkoxy derivatives by reacting 2-chloro-3-nitroimidazo[1,2-a]pyridine with various sodium or potassium alkoxides.
| Starting Material | Reagents | Product Type | Description |
| 2-Chloro-3-nitroimidazo[1,2-a]pyridine | Sodium/Potassium Alkoxides (R-O⁻Na⁺/K⁺) | 2-Alkoxy-3-nitroimidazo[1,2-a]pyridine | Nucleophilic aromatic substitution where various alkoxy groups replace the C2-chloro atom. |
Introduction of Diverse Chemical Groups
The reactivity of the C2 position on the 3-nitroimidazo[1,2-a]pyridine scaffold extends beyond alkoxylation, allowing for the introduction of carbon and sulfur-based substituents.
C-C Bond Formation: Suzuki-Miyaura cross-coupling reactions provide an effective method for creating 2-aryl-3-nitroimidazo[1,2-a]pyridines. Starting from 2-chloro-3-nitroimidazo[1,2-a]pyridine, this palladium-catalyzed reaction with various arylboronic acids allows for the introduction of a range of substituted and unsubstituted aryl groups at the C2 position. researchgate.net
C-S Bond Formation: The C2 position can also be functionalized with sulfur nucleophiles. In a multi-step process, 2-chloro-3-nitroimidazo[1,2-a]pyridine is first reacted with thiourea (B124793) to form a 2-(3-nitroimidazo[1,2-a]pyridin-2-yl)isothiouronium salt. tandfonline.com This intermediate subsequently reacts with various functionalized alkyl halides in the presence of a base to yield a series of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives. tandfonline.comnih.gov Furthermore, studies on 2-cyano-3-nitroimidazo[1,2-a]pyridine have shown that the 3-nitro group can be displaced by sulfur nucleophiles (alkylthiols), highlighting the complex reactivity of this scaffold. researchgate.net
| Starting Material | Reaction Type | Reagents | Product |
| 2-Chloro-3-nitroimidazo[1,2-a]pyridine | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst, Base | 2-Aryl-3-nitroimidazo[1,2-a]pyridine |
| 2-Chloro-3-nitroimidazo[1,2-a]pyridine | Nucleophilic Substitution | 1. Thiourea2. Alkyl Halide (R-X), Base | 2-Thioalkyl-3-nitroimidazo[1,2-a]pyridine |
Functionalization at C3 Position
The C3 position is dominated by the chemistry of the nitro group, which can either be replaced by a suitable nucleophile or chemically transformed into other functional groups.
Cyanation and Cyanomethylation
The direct replacement of the 3-nitro group on the imidazo[1,2-a]pyridine (B132010) scaffold with a cyano or cyanomethyl group is not a widely reported transformation. However, the nitro group can act as a leaving group (nucleofuge) in nucleophilic aromatic substitution reactions, a property that has been observed in various nitropyridine and nitrobenzene (B124822) systems. acs.orgorganic-chemistry.orgresearchgate.net In the case of 2-cyano-3-nitroimidazo[1,2-a]pyridine, it has been specifically shown that sulfur nucleophiles, such as alkylthiols, can displace the 3-nitro group. researchgate.net While this demonstrates the potential for nucleophilic substitution at C3, specific examples using cyanide as the nucleophile to achieve direct cyano-denitration on this particular scaffold are not prominently documented in the reviewed literature. C-H functionalization reactions to introduce cyano and cyanomethyl groups are common for the parent imidazo[1,2-a]pyridine ring but are not applicable to a substrate already substituted with a nitro group at the target position. researchgate.net
Conversion of the Nitro Group
A more common and versatile strategy for functionalization at the C3 position involves the chemical conversion of the nitro group, most notably its reduction to an amine.
The reduction of the 3-nitro group to a 3-amino group is a key transformation that opens up a vast array of subsequent derivatization possibilities. This reduction can be readily achieved using standard reagents such as tin(II) chloride or through catalytic hydrogenation. researchgate.net The resulting 3-amino-2-ethoxyimidazo[1,2-a]pyridine is a valuable intermediate.
From this amino derivative, a variety of new analogues can be synthesized: researchgate.net
Amides: Acylation of the 3-amino group with acid chlorides or anhydrides yields C3-amido derivatives.
Ureas: Reaction with isocyanates produces C3-ureido compounds.
Anilines: Further N-alkylation or N-arylation reactions can be performed.
Heterocyclic Ring Formation: The 3-amino group can participate in cyclization reactions. For instance, after converting the C2-ester of a related scaffold to a carboxamide, the 3-amino group can be diazotized with nitrous acid and cyclized to form fused pyrido[1′,2′:1,2]imidazo[5,4-d]-1,2,3-triazinone systems.
| Starting Material | Reagents | Intermediate Product | Final Product Examples |
| 2-Ethoxy-3-nitroimidazo[1,2-a]pyridine | SnCl₂, HCl or H₂/Pd-C | 3-Amino-2-ethoxyimidazo[1,2-a]pyridine | C3-Amides, C3-Ureas, Fused Triazinones |
Functionalization at Peripheral Positions (C6, C8, etc.)
Modification of the pyridine (B92270) ring portion of the imidazo[1,2-a]pyridine scaffold allows for another dimension of analogue synthesis. These peripheral positions can be functionalized, often by starting with a pre-functionalized aminopyridine before the initial cyclization or by direct substitution on a suitably activated imidazo[1,2-a]pyridine ring.
Research on the closely related 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine has shown that selective functionalization at the C8 position is possible. Using a phenylthiolate anion under unimolecular radical nucleophilic substitution (Sʀɴ1) conditions, the bromine atom at the C8 position was selectively replaced, while the bromine at C6 remained intact. This demonstrates that, depending on the nucleophile and reaction conditions, selective derivatization can be achieved at specific peripheral positions, even in the presence of multiple potential reaction sites.
| Starting Material | Reaction Type | Reagents | Product | Position(s) Functionalized |
| 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine | Sʀɴ1 Substitution | Phenylthiolate anion (PhS⁻) | 6-Bromo-2-chloromethyl-8-phenylthio-3-nitroimidazo[1,2-a]pyridine | C8 |
Halogen-Metal Exchange for Regioselective Functionalization
Halogen-metal exchange is a fundamental and powerful organometallic reaction for creating carbon-nucleophiles from carbon-halogen bonds, which can then be reacted with various electrophiles. wikipedia.orgethz.ch This method is particularly useful for the regioselective functionalization of heterocyclic scaffolds like imidazo[1,2-a]pyridine. znaturforsch.com The reaction typically involves the treatment of an organic halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. ethz.chznaturforsch.com The rate of exchange is generally rapid, often faster than competing reactions like nucleophilic addition, and follows the trend I > Br > Cl. wikipedia.org
For pyridine and related N-heterocycles, deprotonation and halogen/metal exchange are key strategies for introducing substituents at specific positions. znaturforsch.com The choice of reagent and reaction conditions is critical for achieving high regioselectivity. znaturforsch.comnih.gov For instance, while organolithium reagents are common, milder conditions with greater functional group tolerance can be achieved using organomagnesium reagents like i-PrMgCl or TMP (2,2,6,6-tetramethylpiperidyl) metal complexes. znaturforsch.comnih.govnih.gov
In the context of a halogenated imidazo[1,2-a]pyridine, a halogen-metal exchange would typically occur at the halogenated carbon. For example, starting with a bromo-substituted imidazo[1,2-a]pyridine, treatment with n-butyllithium would generate a lithiated intermediate. znaturforsch.com This highly reactive species can then be quenched with a wide array of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, etc.) to install a new functional group at that specific position. The presence of directing groups or the inherent electronic properties of the fused ring system can influence the stability and reactivity of the organometallic intermediate. wikipedia.orgnih.gov While direct examples on the this compound scaffold are not detailed, the principles established for pyridine and imidazole (B134444) systems are broadly applicable. znaturforsch.comrsc.org
Cross-Coupling Reactions at Substituted Positions
Palladium-catalyzed cross-coupling reactions represent one of the most versatile toolsets for C-C and C-N bond formation in modern organic synthesis, and they have been extensively applied to the imidazo[1,2-a]pyridine scaffold. medjchem.com These reactions enable the introduction of aryl, alkyl, alkynyl, and amino groups at positions that have been pre-functionalized, typically with a halogen.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is widely used for the arylation of halogenated imidazo[1,2-a]pyridines. medjchem.comresearchgate.net Research has shown that the reaction is effective for coupling various aryl boronic acids with iodo- or bromo-substituted imidazo[1,2-a]pyridines. researchgate.netnih.gov For example, the coupling of 3-iodoimidazo[1,2-a]pyridines with arylboronic acids has been successfully achieved using catalysts like Pd(PPh₃)₄ in the presence of an inorganic base such as sodium carbonate (Na₂CO₃) or barium hydroxide (B78521) (Ba(OH)₂) in solvents like DME or THF. researchgate.net This methodology has been used to prepare libraries of 2,6-disubstituted imidazo[4,5-b]pyridines, a related isomer, for biological evaluation. nih.gov The reaction conditions can be optimized by varying the catalyst, base, and solvent to achieve high yields. researchgate.netnih.gov
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 3-Iodoimidazo[1,2-a]pyridines | Aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃, Ba(OH)₂, or NaOH | DME or THF | researchgate.net |
| 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 4-Nitrophenyl boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | nih.gov |
| 3,6-Dihalogenoimidazo[1,2-a]pyridines | Aryl boronic acids | PdCl₂(dppf) | K₂CO₃ | Dioxane | documentsdelivered.com |
Sonogashira Coupling
The Sonogashira coupling is the method of choice for installing alkyne moieties onto the imidazo[1,2-a]pyridine core. nih.govtandfonline.com This reaction typically employs a dual catalyst system of palladium and copper. tandfonline.comtandfonline.com It has been successfully used to synthesize 2-substituted and 3-alkynyl imidazo[1,2-a]pyridines from the corresponding halogenated precursors and terminal alkynes. nih.govresearchgate.net For example, a Pd-Cu catalyzed reaction of 2-amino-1-(2-propynyl)pyridinium bromide with various aryl iodides in water has been developed to produce 2-aryl-substituted imidazo[1,2-a]pyridines. tandfonline.comtandfonline.com The reaction's efficiency can be influenced by the electronic nature of the substituents on the coupling partners. tandfonline.com
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, specifically for coupling amines with aryl halides. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines, offering significant advantages over older methods due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org While specific examples on this compound are not prevalent in the provided sources, the reaction is widely applied to N-heterocycles. organic-chemistry.orgresearchgate.net For instance, it has been used on the isomeric imidazo[4,5-b]pyridine scaffold, demonstrating its feasibility on this class of compounds. nih.gov This reaction would be a key strategy for introducing amino substituents at a halogenated position of the imidazo[1,2-a]pyridine ring.
Synthesis of Polycyclic Imidazo[1,2-a]pyridine Analogs via Intramolecular Cyclization
The imidazo[1,2-a]pyridine scaffold can serve as a building block for the synthesis of more complex, fused polycyclic systems through intramolecular cyclization reactions. These extended, ladder-type heterocycles are of interest for their potential applications in material science and as novel pharmacological agents. rsc.orgrsc.org
A notable strategy involves the intramolecular C-H amination of 2-(2'-aminophenyl)imidazo[1,2-a]pyridines. rsc.orgrsc.org This reaction, mediated by a copper(II) triflate/ (diacetoxyiodo)benzene (B116549) (PIDA) system in the presence of trifluoroacetic acid (TFA), leads to the formation of 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles. rsc.orgresearchgate.net The synthesis starts from readily available 2-aminopyridines and acetophenones, proceeding through a tandem Ortoleva–King–Chichibabin process to form a 2-(2'-nitrophenyl)imidazo[1,2-a]pyridine intermediate, which is subsequently reduced and cyclized. rsc.org These resulting polycyclic structures exhibit interesting optical properties, absorbing UV radiation and fluorescing in the blue region of the spectrum. rsc.orgrsc.orgresearchgate.net
Other intramolecular cyclization approaches include iodine-mediated reactions. For example, 2-amino-N-propargylpyridinium bromides can undergo intramolecular cyclization in the presence of iodine and a base to yield 2-carbonylimidazo[1,2-a]pyridines. researchgate.net Another method involves the copper-catalyzed aerobic dehydrogenative cyclization of pyridine with ketone oxime esters to form the imidazo[1,2-a]pyridine ring itself. nih.gov These methods highlight the versatility of the imidazo[1,2-a]pyridine core and its derivatives in constructing elaborate molecular architectures.
| Starting Material Type | Key Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| 2-(2'-Aminophenyl)imidazo[1,2-a]pyridines | Cu(OTf)₂, PIDA, TFA | 5H-Pyrido[2′,1′:2,3]imidazo[4,5-b]indoles | rsc.orgrsc.orgresearchgate.net |
| 2-Amino-N-propargylpyridinium bromides | I₂, Base | 2-Carbonylimidazo[1,2-a]pyridines | researchgate.net |
| γ-Oxoketene N,S-acetals derived from 2-aminopyridine (B139424) | CuCl₂ | 2-Methylthio-3-acylimidazo[1,2-a]pyridines | cmu.edu |
Exploration of Structural Diversity through Chemical Compound as a Precursor
The compound this compound, and its close analogue 2-chloro-3-nitroimidazo[1,2-a]pyridine, serve as highly versatile precursors for generating extensive libraries of structurally diverse imidazo[1,2-a]pyridine derivatives. researchgate.net The strategic placement of the nitro and ethoxy/chloro groups allows for sequential and regioselective functionalization at the C2 and C3 positions. researchgate.netnih.gov
One powerful strategy begins with the functionalization at the C2 position. researchgate.net The nitro group at C3 activates the C2 position, facilitating nucleophilic aromatic substitution of the chloro group in 2-chloro-3-nitroimidazo[1,2-a]pyridine. researchgate.net This allows for the introduction of a wide range of C-, N-, O-, and S-nucleophiles. Furthermore, Suzuki-Miyaura cross-coupling reactions at the C2 position can introduce various aryl groups. researchgate.net
Following modification at C2, the nitro group at the C3 position becomes the next handle for diversification. researchgate.net The nitro group can be readily reduced to an amino group. researchgate.net This newly formed amine is a versatile functional group that can be converted into a variety of other functionalities, including amides, ureas, and sulfonamides, through reactions with acyl chlorides, isocyanates, and sulfonyl chlorides, respectively. researchgate.net This two-stage approach—first modifying C2 and then transforming C3—provides a robust platform for systematically exploring the structure-activity relationships of this important heterocyclic scaffold. nih.govrsc.orgmdpi.com This highlights the utility of the starting compound as a key intermediate for accessing new chemical space in drug discovery programs. researchgate.netnih.gov
Mechanistic Investigations of Reactions Involving 2 Ethoxy 3 Nitroimidazo 1,2 a Pyridine
Elucidation of Reaction Pathways for Core Formation
The synthesis of the 2-ethoxy-3-nitroimidazo[1,2-a]pyridine core is not explicitly detailed in the reviewed literature. However, a plausible and commonly employed synthetic strategy involves a multi-step sequence starting from a pre-functionalized imidazo[1,2-a]pyridine (B132010) precursor. A likely pathway commences with the nitration of 2-chloroimidazo[1,2-a]pyridine (B1597247) to yield 2-chloro-3-nitroimidazo[1,2-a]pyridine (B1605888). researchgate.netresearchgate.net This intermediate then undergoes nucleophilic aromatic substitution (SNAr) with an ethoxide source to furnish the target compound.
Role of Catalysts in Reaction Mechanisms
The formation of the imidazo[1,2-a]pyridine core itself can be achieved through various catalytic and non-catalytic methods. nih.govorganic-chemistry.org For the proposed synthesis of this compound, the key steps are the nitration and the subsequent nucleophilic aromatic substitution.
Nitration Step: The nitration of 2-chloroimidazo[1,2-a]pyridine is typically carried out using a mixture of nitric acid and sulfuric acid. researchgate.netresearchgate.net In this classic electrophilic aromatic substitution reaction, sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Nucleophilic Aromatic Substitution (SNAr) Step: The substitution of the chloro group by an ethoxy group is generally base-catalyzed. A strong base, such as sodium ethoxide, is used both as the nucleophile and to facilitate the reaction. While not a catalyst in the strictest sense, as it is consumed in the reaction, its presence is crucial for the reaction to proceed. In related syntheses of imidazo[1,2-a]pyridines, various catalysts, including copper organic-chemistry.org and iodine, nih.govacs.org have been employed to promote the formation of the heterocyclic core. For instance, molecular iodine has been shown to be an effective catalyst in the three-component coupling reaction of 2-aminopyridine (B139424) derivatives, acetophenones, and dimedone to form imidazo[1,2-a]pyridine scaffolds. nih.govacs.org
Identification of Key Intermediates
The mechanistic pathway for the formation of this compound would involve several key intermediates.
Nitration Intermediates: The nitration of 2-chloroimidazo[1,2-a]pyridine proceeds through a standard electrophilic aromatic substitution mechanism. This involves the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate, after the attack of the nitronium ion on the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. Deprotonation of this intermediate then restores aromaticity and yields 2-chloro-3-nitroimidazo[1,2-a]pyridine.
Nucleophilic Aromatic Substitution Intermediates: The subsequent SNAr reaction with ethoxide proceeds via a well-established addition-elimination mechanism. The key intermediate in this step is the Meisenheimer complex . This is a resonance-stabilized anionic intermediate formed by the addition of the ethoxide nucleophile to the carbon atom bearing the chloro leaving group. The presence of the electron-withdrawing nitro group at the 3-position is crucial for stabilizing this intermediate by delocalizing the negative charge. The departure of the chloride ion from the Meisenheimer complex leads to the final product, this compound.
Interactive Table: Proposed Intermediates in the Synthesis of this compound
| Step | Reactants | Key Intermediate | Description |
| Nitration | 2-chloroimidazo[1,2-a]pyridine, HNO₃, H₂SO₄ | Sigma Complex (Wheland Intermediate) | A resonance-stabilized carbocation formed by the attack of the nitronium ion (NO₂⁺) at the C3 position. |
| SNAr | 2-chloro-3-nitroimidazo[1,2-a]pyridine, NaOEt | Meisenheimer Complex | A resonance-stabilized anionic intermediate formed by the addition of the ethoxide ion to the C2 position. |
Mechanistic Aspects of Functional Group Transformations
The functional groups on the this compound ring, particularly the nitro group, can undergo various transformations, often involving radical or electron transfer processes.
Radical Reaction Pathways
The 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold is known to participate in radical nucleophilic substitution (SRN1) reactions. researchgate.net This type of reaction is particularly relevant for the substitution of groups other than the ethoxy or for further functionalization. The SRN1 mechanism is a chain reaction involving radical and radical anion intermediates.
The general steps of an SRN1 mechanism involving a 3-nitroimidazo[1,2-a]pyridine derivative (Ar-X) and a nucleophile (Nu⁻) are:
Initiation: An electron is transferred to the substrate to form a radical anion. Ar-X + e⁻ → [Ar-X]•⁻
Propagation:
The radical anion fragments to give an aryl radical and a leaving group anion. [Ar-X]•⁻ → Ar• + X⁻
The aryl radical reacts with the nucleophile to form a new radical anion. Ar• + Nu⁻ → [Ar-Nu]•⁻
The new radical anion transfers its electron to a new molecule of the substrate, regenerating the initial radical anion and forming the product. [Ar-Nu]•⁻ + Ar-X → Ar-Nu + [Ar-X]•⁻
Studies on related 2-chloromethyl-3-nitroimidazo[1,2-a]pyridine have shown that it reacts with various nucleophiles under SRN1 conditions. researchgate.net This indicates that the 3-nitroimidazo[1,2-a]pyridine core is susceptible to radical-mediated transformations.
Electron Transfer Processes
Electron transfer is a fundamental step in many reactions involving the 3-nitroimidazo[1,2-a]pyridine system. The initiation of SRN1 reactions, as described above, is a prime example of an electron transfer process. Furthermore, photocatalyzed reactions involving imidazo[1,2-a]pyridines often proceed through single-electron transfer (SET) mechanisms. mdpi.com
Visible light-induced C-H functionalization of imidazo[1,2-a]pyridines has been shown to proceed via radical pathways initiated by a SET process. mdpi.com For instance, a photocatalyst, upon excitation by light, can engage in a SET with a substrate or a reagent to generate radical intermediates, which then lead to the final product. While not specifically documented for this compound, it is plausible that this compound could participate in similar photocatalytic reactions, where the nitro group would significantly influence the electronic properties and the feasibility of electron transfer.
Concerted vs. Stepwise Mechanisms
The nucleophilic aromatic substitution (SNAr) reaction, which is key to the proposed synthesis of this compound, has been a subject of debate regarding whether it proceeds through a concerted or a stepwise mechanism.
Stepwise Mechanism: The traditional view of the SNAr reaction involves a two-step process with the formation of a discrete Meisenheimer intermediate. This is generally favored when the intermediate is highly stabilized, for instance, by multiple electron-withdrawing groups and when a poor leaving group is present. stackexchange.comspringernature.com
Concerted Mechanism: In a concerted mechanism, bond formation and bond breaking occur in a single transition state, and the Meisenheimer complex represents the transition state rather than a stable intermediate. stackexchange.comspringernature.com This pathway is more likely with good leaving groups and less activated aromatic systems.
Recent studies have shown that many SNAr reactions, particularly on nitrogen-containing heterocycles, proceed in a concerted fashion. stackexchange.com For the substitution of the 2-chloro group in 2-chloro-3-nitroimidazo[1,2-a]pyridine with ethoxide, the presence of the strongly electron-withdrawing nitro group would stabilize the Meisenheimer-like structure. However, chloride is a reasonably good leaving group. Therefore, the reaction could potentially lie on the borderline between a stepwise and a concerted mechanism. stackexchange.comresearchgate.net The exact nature would likely depend on the specific reaction conditions.
Interactive Table: Comparison of Concerted and Stepwise SNAr Mechanisms
| Feature | Stepwise SNAr | Concerted SNAr |
| Intermediate | Discrete Meisenheimer complex | Meisenheimer complex is the transition state |
| Energy Profile | Two transition states with an intermediate | Single transition state |
| Favored by | Poor leaving groups, highly electron-deficient rings | Good leaving groups, less electron-deficient rings |
| Relevance to this compound synthesis | Plausible due to the stabilizing nitro group. | Also plausible, as chloride is a good leaving group and reactions on heterocycles often favor this pathway. stackexchange.com |
Computational and Theoretical Chemistry of 2 Ethoxy 3 Nitroimidazo 1,2 a Pyridine
Electronic Structure and Molecular Geometry
The electronic structure and molecular geometry of imidazo[1,2-a]pyridine (B132010) derivatives are foundational to their chemical behavior. These properties are typically investigated using quantum mechanical methods, most notably Density Functional Theory (DFT).
Molecular Geometry: The imidazo[1,2-a]pyridine ring system is inherently aromatic and thus predominantly planar. researchgate.net X-ray crystallography studies on derivatives like (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyridin-3-amine confirm that the fused bicyclic core exhibits only minor deviations from a mean plane. researchgate.net For 2-Ethoxy-3-nitroimidazo[1,2-a]pyridine, DFT calculations at a level like B3LYP/6-31G(d,p) would be expected to show a similar planarity in the core structure. researchgate.net The key geometric parameters of interest, which would be determined from a geometry optimization calculation, include:
Bond Lengths: The C-N and C-C bonds within the fused rings will exhibit lengths intermediate between single and double bonds, characteristic of their aromatic nature. The C2-O bond of the ethoxy group and the C3-N bond of the nitro group are critical.
Bond Angles: The internal angles of the five- and six-membered rings are defined by the sp² hybridization of the constituent atoms.
Dihedral Angles: The orientation of the ethoxy (-OCH₂CH₃) and nitro (-NO₂) groups relative to the planar imidazo[1,2-a]pyridine ring is a key feature. The nitro group is expected to be nearly coplanar with the ring to maximize electronic conjugation, whereas the ethoxy group will have rotational freedom around the C2-O bond.
Electronic Structure: The electronic properties are dictated by the distribution of electrons throughout the molecule. The introduction of a strong electron-withdrawing nitro group at the C3 position and an electron-donating ethoxy group at the C2 position creates a significant electronic push-pull system. This profoundly influences the molecule's reactivity and electrostatic potential. An analysis of the electronic structure typically involves calculating the distribution of electron density and mapping the molecular electrostatic potential (MEP). MEP maps reveal regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. scirp.org In derivatives of imidazo[1,2-a]pyridine, the nitrogen atoms of the heterocyclic system are generally sites of negative potential. scirp.org
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying stable intermediates and locating the transition states that connect them. For imidazo[1,2-a]pyridines, a common reaction is the functionalization of the C3 position, which is known to be nucleophilic. nih.gov
Although a specific mechanism study for a reaction involving this compound is not available, mechanisms proposed for related systems provide a clear blueprint. For example, the C3-functionalization of imidazo[1,2-a]pyridines in multicomponent reactions has been investigated. nih.gov A proposed mechanism for an arylomethylation reaction suggested an initial nucleophilic attack from the C3 carbon of the imidazo[1,2-a]pyridine onto an aldehyde, forming a stable intermediate. nih.gov
Theoretical studies can support such proposed mechanisms by:
Calculating Reaction Energies: Determining the relative energies of reactants, intermediates, transition states, and products to assess the thermodynamic feasibility of the proposed pathway.
Locating Transition States (TS): A transition state represents the energy maximum along the reaction coordinate. Its geometry provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are used to confirm a true TS, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to connect it to the preceding reactant/intermediate and the subsequent product/intermediate, verifying that the located TS is correct for the specific reaction step.
For this compound, the high electron density at the C3 position is significantly reduced by the attached nitro group, which would alter its reactivity in typical electrophilic substitution reactions. Conversely, the nitro group itself can be a site for chemical modification, such as reduction to an amino group. researchgate.net
Quantum Chemical Calculations for Stability and Reactivity Predictions
Quantum chemical calculations provide a suite of descriptors derived from Frontier Molecular Orbital (FMO) theory that are used to predict the stability and reactivity of molecules. scirp.org These calculations are routinely performed using DFT. scirp.orgscirp.org
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
E(HOMO): The energy of the HOMO relates to the molecule's ability to donate electrons. A higher E(HOMO) value indicates a greater electron-donating capacity.
E(LUMO): The energy of the LUMO relates to the ability to accept electrons. A lower E(LUMO) value suggests a greater electron-accepting ability.
Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict stability. scirp.orgscirp.org
Energy Gap (ΔE): Calculated as E(LUMO) – E(HOMO), the energy gap is a crucial indicator of chemical stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap suggests higher reactivity.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E(LUMO) – E(HOMO)) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."
Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness is a measure of a molecule's polarizability.
The table below shows representative calculated quantum chemical parameters for related imidazo[1,2-a]pyridine derivatives, illustrating the data obtained from such studies. scirp.org
| Compound Derivative | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) |
| Derivative A | -6.21 | -2.15 | 4.06 | 2.03 | 0.49 |
| Derivative B | -6.45 | -2.44 | 4.01 | 2.01 | 0.50 |
| Derivative C | -6.33 | -2.28 | 4.05 | 2.03 | 0.49 |
| Derivative D | -6.39 | -2.31 | 4.08 | 2.04 | 0.49 |
| Note: Data is illustrative and sourced from studies on imidazo[1,2-a]pyridine N-acylhydrazone derivatives, not this compound itself. |
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a classical force field, providing insights into conformational flexibility and intermolecular interactions. openpharmaceuticalsciencesjournal.com
Conformational Analysis: For a molecule like this compound, the primary source of conformational flexibility is the ethoxy side chain. MD simulations can explore the potential energy landscape associated with the rotation around the C2-O and O-CH₂ bonds to identify the most stable (lowest energy) conformers. Studies on other complex heterocyclic systems have used conformational analysis to understand how molecular shape influences biological activity. nih.gov A recent study on a different imidazo[1,2-a]pyridine derivative used MD simulations to show how the molecule could induce conformational shifts in a target protein, highlighting the importance of dynamic behavior in drug action. nih.gov
MD Simulations in Solution: MD simulations are particularly powerful for studying how a molecule behaves in a specific environment, such as in an aqueous solution. The simulation box includes the molecule of interest surrounded by explicit solvent molecules (e.g., water). Key analyses from such simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the deviation of the molecule's backbone atoms from their initial position over time. A stable, low RMSD value indicates that the molecule has reached a stable conformation in the simulated environment. openpharmaceuticalsciencesjournal.com
Radial Distribution Functions (RDFs): RDFs can be calculated to understand the probability of finding solvent molecules at a certain distance from specific atoms on the solute, providing a detailed picture of the solvation shell.
Hydrogen Bonding Analysis: MD can track the formation and lifetime of hydrogen bonds between the solute and solvent, which is crucial for understanding solubility and interactions.
Prediction of Spectroscopic Properties (Theoretical Spectroscopy)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used within a DFT framework to calculate nuclear magnetic shielding tensors. These tensors can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. By comparing the theoretically predicted spectrum with an experimental one, one can confirm the proposed molecular structure. Studies on related imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,5-a]pyridine (B1214698) systems have shown good agreement between computed and experimental chemical shifts. nih.govmdpi.com
The table below presents an example of how theoretical and experimental NMR data are compared for a related heterocyclic compound. nih.gov
| Atom | Experimental ¹³C Chemical Shift (ppm) | Theoretical ¹³C Chemical Shift (ppm) |
| C-imine | 155.89 | 151.15 |
| C-pyrimidine | 150.18 | 153.52 |
| C-pyrimidine | 131.09 | 136.01 |
| C-pyrimidine | 108.88 | 113.28 |
| Note: Data is for (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine and serves as an illustration of the methodology. |
IR and Raman Spectroscopy: Theoretical vibrational spectra (Infrared and Raman) can be computed by performing frequency calculations on the optimized molecular geometry. nih.gov The calculation yields the vibrational frequencies and their corresponding intensities. These theoretical frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are typically scaled by an empirical factor to improve agreement with experimental data. These calculations help in assigning specific absorption bands in an experimental spectrum to particular vibrational modes of the molecule (e.g., C=N stretch, N-O stretch, C-H bend). nih.gov
UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths for transitions from the ground state to various excited states, allowing for the prediction of the absorption maxima (λ_max). nih.gov For this compound, the push-pull nature of the substituents would be expected to result in significant absorption in the UV-Vis region.
Advanced Characterization Methodologies for 2 Ethoxy 3 Nitroimidazo 1,2 a Pyridine and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, NMR provides detailed information about the chemical environment of each proton and carbon atom, enabling the unambiguous assignment of the molecular structure. dtic.milmdpi.comresearchgate.net
2D NMR Techniques for Structural Elucidation
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the number and type of atoms, two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular puzzle. nih.govtci-thaijo.org For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) is used to establish through-space correlations between protons, which is particularly useful for determining the conformation of flexible side chains, such as the ethoxy group at the C2 position. tci-thaijo.org Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) C-H couplings, which helps in piecing together the fused ring system and the positions of substituents. nih.gov
In a typical ¹H NMR spectrum of a 3-nitroimidazo[1,2-a]pyridine (B1296164) derivative, the protons on the pyridine (B92270) ring appear at distinct chemical shifts. For example, in a related series, the proton at position 5 (H-5) is often the most deshielded, appearing as a doublet at lower field. mdpi.com The ethoxy group in 2-Ethoxy-3-nitroimidazo[1,2-a]pyridine would be identified by a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The ¹³C NMR spectrum would show distinct signals for each carbon atom, with the carbon bearing the nitro group (C-3) and the oxygen-substituted carbon (C-2) having characteristic chemical shifts influenced by the electronic effects of these substituents. tci-thaijo.orgmdpi.com
Variable Temperature NMR Studies
Variable Temperature (VT) NMR studies can provide valuable insights into dynamic processes such as conformational changes or restricted rotation around single bonds. For molecules with potentially hindered rotation, like the bond between the imidazo[1,2-a]pyridine core and the ethoxy group, VT-NMR could reveal the energy barrier for this rotation. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, which would coalesce into a single averaged signal as the temperature is increased. Analysis of ¹H NMR data for some derivatives has revealed the presence of multiple conformers even at room temperature, indicating a significant energy barrier to rotation. tci-thaijo.org
X-ray Crystallography for Solid-State Structure Determination
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. mdpi.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and packing in the crystal lattice. nih.govresearchgate.net
For a derivative, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, X-ray analysis revealed that the fused imidazo[1,2-a]pyridine ring system is nearly planar. nih.gov The crystal structure is stabilized by intermolecular C-H···N and C-H···O hydrogen bonds, which dictate the packing of the molecules in the crystal. nih.gov Similar analyses for this compound would provide invaluable information on its solid-state conformation and intermolecular interactions.
Table 1: Crystallographic Data for a Representative Nitroimidazo[1,2-a]pyridine Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₁N₃O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.8516 (6) |
| b (Å) | 12.0710 (6) |
| c (Å) | 10.2631 (5) |
| β (°) | 93.200 (2) |
| Volume (ų) | 1342.26 (12) |
| Z | 4 |
Data obtained for 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. nih.gov
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is routinely used to confirm the molecular formula of newly synthesized imidazo[1,2-a]pyridine derivatives by providing a highly accurate mass measurement. researchgate.netnih.govtci-thaijo.org
Tandem mass spectrometry (MS/MS) experiments can be employed to study the fragmentation pathways of the molecule. nih.gov For 3-phenoxy imidazo[1,2-a]pyridines, a characteristic fragmentation involves the homolytic cleavage of the C-O bond of the phenoxy group. nih.gov For this compound, the fragmentation pattern under electron ionization (EI) would likely involve the initial loss of the ethoxy group or the nitro group. The fragmentation of the nitro group can proceed via loss of NO₂ or NO followed by CO. nih.gov Studying these fragmentation patterns helps to confirm the connectivity of the molecule.
UV-Visible and Fluorescence Spectroscopy for Electronic and Optical Properties
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Imidazo[1,2-a]pyridine derivatives typically exhibit absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system. nih.govresearchgate.net The position and intensity of these bands are influenced by the substituents on the ring. The presence of the nitro group, a strong electron-withdrawing group, and the ethoxy group, an electron-donating group, are expected to cause a significant shift in the absorption maxima compared to the unsubstituted parent compound.
Many imidazo[1,2-a]pyridine derivatives are known to be fluorescent. nih.govresearchgate.netnih.gov However, it has been observed that the presence of a nitro group on the ring system typically quenches the fluorescence. nih.gov Therefore, it is expected that this compound would exhibit little to no fluorescence. This property can be a useful diagnostic tool in the characterization of such compounds.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. researchgate.netresearchgate.net
Key expected vibrational bands include:
C-H stretching from the aromatic pyridine ring and the aliphatic ethoxy group.
N-O stretching from the nitro group, typically appearing as two strong bands.
C-O stretching from the ethoxy group.
C=N and C=C stretching from the fused aromatic ring system.
Density Functional Theory (DFT) calculations are often used in conjunction with experimental spectra to provide a detailed assignment of the observed vibrational bands. researchgate.netresearchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde |
| 3-nitroimidazo[1,2-a]pyridine |
| 3-phenoxy imidazo[1,2-a]pyridines |
Synthetic Utility and Research Applications of 2 Ethoxy 3 Nitroimidazo 1,2 a Pyridine in Chemical Research
Building Block for Complex Heterocyclic Systems
2-Ethoxy-3-nitroimidazo[1,2-a]pyridine serves as an exemplary heterocyclic building block, providing a robust and pre-functionalized starting point for the synthesis of more intricate molecular systems. msesupplies.com The inherent reactivity of the imidazo[1,2-a]pyridine (B132010) nucleus, augmented by the specific substituents, allows for its use in constructing a diverse array of derivatives. bio-conferences.org The presence of both an alkoxy group at the C2 position and a nitro group at the C3 position offers multiple handles for chemical modification through various reaction pathways.
The imidazo[1,2-a]pyridine core is readily amenable to the construction of fused polycyclic systems, which are of significant interest in drug discovery and materials science. A key strategy involves the chemical modification of existing substituents to enable intramolecular cyclization reactions. For this compound, a primary route to fused analogues involves the reduction of the C3-nitro group to a 3-amino functionality. This transformation creates a nucleophilic amino group that can participate in cyclization reactions with appropriate electrophilic partners, which can be introduced at or adjacent to the pyridine (B92270) ring.
For instance, the resulting 3-amino-2-ethoxyimidazo[1,2-a]pyridine could undergo condensation and cyclization with α,β-unsaturated carbonyl compounds or β-dicarbonyl compounds to form additional fused heterocyclic rings. Research on related systems has demonstrated that such intramolecular cyclization cascades are powerful methods for building molecular complexity. researchgate.net Another established approach for creating fused systems from imidazo[1,2-a]pyridines is through intramolecular C-H amination, a reaction that could be applied to derivatives of the title compound. nih.gov
The term "scaffold" is used to describe a core molecular framework upon which diverse functional groups can be appended to generate a library of related compounds, often for screening in drug discovery. nih.govnih.govrsc.org this compound is an ideal precursor for such advanced scaffolds due to its differential reactivity. researchgate.netresearchgate.net The C3-nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction to introduce significant molecular diversity at this position. nih.gov
Simultaneously, the C2-ethoxy group can be targeted for modification. While stable, alkoxy groups on electron-deficient heterocyclic systems can be susceptible to nucleophilic displacement under specific conditions, allowing for the introduction of various nucleophiles (e.g., amines, thiols) at the C2 position. This dual functionality enables the systematic and combinatorial exploration of chemical space around the imidazo[1,2-a]pyridine core, facilitating the development of structure-activity relationships (SAR) for biological targets.
| Reaction Type | Affected Position(s) | Potential Product Type | Synthetic Utility |
|---|---|---|---|
| Nitro Group Reduction | C3 | 3-Amino-2-ethoxyimidazo[1,2-a]pyridine | Precursor for amides, sulfonamides, and intramolecular cyclizations. nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | C2 and/or C3 | 2-Amino/Thio-3-nitro- or 3-Amino/Thio-2-ethoxy- derivatives | Introduction of diverse functional groups by displacing ethoxy or nitro groups. researchgate.net |
| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | C5-C8 (after halogenation) | Aryl- or amino-substituted derivatives | Modification of the pyridine ring to modulate electronic and steric properties. |
| Radical Functionalization | C3 (if nitro group is removed) or other C-H positions | C-H alkylated, arylated, or thiolated products | Direct introduction of substituents without pre-functionalization. rsc.orgmdpi.com |
Probes for Mechanistic Organic Chemistry Studies
The unique electronic nature of this compound makes it an excellent substrate for studying reaction mechanisms, particularly nucleophilic aromatic substitution (SNAr). The imidazo[1,2-a]pyridine ring is electron-rich, but the presence of a powerful electron-withdrawing nitro group at the C3 position significantly alters its reactivity, making the heterocyclic system electron-deficient and thus activated for nucleophilic attack.
This compound presents two potential sites for nucleophilic substitution: the C2 position bearing the ethoxy group and the C3 position bearing the nitro group. Studies on the analogous 2-cyano-3-nitroimidazo[1,2-a]pyridine have shown that the site of attack is dependent on the nature of the nucleophile; "hard" nucleophiles like alkoxides tend to displace the C2-cyano group, whereas "soft" nucleophiles like thiols displace the C3-nitro group. researchgate.net Therefore, this compound could be used as a mechanistic probe to systematically investigate the factors governing the regioselectivity of SNAr reactions (e.g., hardness/softness of the nucleophile, solvent effects, leaving group ability). Such studies provide fundamental insights into the intrinsic reactivity of this important heterocyclic system. researchgate.net
Applications in Materials Science Research (e.g., optical properties)
Imidazo[1,2-a]pyridine derivatives are increasingly recognized for their valuable photophysical properties, making them attractive for applications in materials science such as organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors. nih.govijrpr.comrsc.org The fluorescence and electronic properties of these compounds are highly tunable through the introduction of substituents. ijrpr.com
This compound is a classic example of a "push-pull" chromophore. In this arrangement, the electron-donating ethoxy group (the "push" component) and the electron-withdrawing nitro group (the "pull" component) are attached to the same π-conjugated system. This electronic asymmetry often leads to a significant intramolecular charge-transfer (ICT) character in the excited state. Molecules with strong ICT character are known to exhibit interesting optical phenomena, including:
Large Stokes Shifts: A significant separation between the absorption and emission maxima, which is beneficial for fluorescent imaging applications to minimize self-absorption. mdpi.com
Solvatochromism: A pronounced shift in emission wavelength depending on the polarity of the solvent, making such compounds useful as environmental polarity probes.
Nonlinear Optical (NLO) Properties: Push-pull systems are prime candidates for exhibiting a large two-photon absorption (2PA) cross-section, a property crucial for applications in 2PA microscopy, optical data storage, and photodynamic therapy. rsc.org
Research on other push-pull imidazo[1,2-a]pyridines and related heterocycles confirms that this design strategy is effective for creating materials with desirable photophysical properties. nih.govresearchgate.net Thus, this compound is a promising candidate for investigation in advanced optical materials.
Development of Novel Synthetic Reagents and Catalysts from Derivatives
While the imidazo[1,2-a]pyridine scaffold is more commonly a target of synthesis, its rigid, planar structure and the presence of multiple heteroatoms make its derivatives potential candidates for use as ligands in catalysis or as novel synthetic reagents. The development of such reagents from this compound would likely involve multi-step transformations.
Future Research Trajectories for 2 Ethoxy 3 Nitroimidazo 1,2 a Pyridine Chemistry
Exploration of Unexplored Synthetic Routes and Methodologies
The synthesis of imidazo[1,2-a]pyridines is well-established, often relying on the condensation of 2-aminopyridines with α-halocarbonyl compounds or multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction. acs.orgmdpi.com However, the specific synthesis of 2-Ethoxy-3-nitroimidazo[1,2-a]pyridine likely involves a multi-step process, such as the initial formation of an imidazo[1,2-a]pyridine (B132010) core followed by nitration at the C-3 position. researchgate.netnih.gov Future research trajectories will likely pivot towards more efficient and environmentally benign synthetic strategies.
Potential Unexplored Routes:
One-Pot, Multi-Component Syntheses: Developing a one-pot reaction that combines a suitable 2-aminopyridine (B139424), an ethoxy-containing building block, and a nitrating agent could drastically improve efficiency. This would bypass the multiple steps of synthesis, isolation, and purification.
Photocatalytic and Electrochemical Methods: The use of visible-light photoredox catalysis or electrochemistry offers green alternatives to traditional methods. organic-chemistry.org These techniques could enable the direct C-H ethoxylation and nitration of an imidazo[1,2-a]pyridine precursor under mild conditions, avoiding harsh reagents and high temperatures. organic-chemistry.org
Mechanochemistry: Automated grindstone chemistry, a solvent-free mechanochemical approach, has been successfully used for synthesizing 2-arylimidazo[1,2-a]pyridines and represents a sustainable methodology worth exploring for this specific derivative. acs.org
Novel Building Blocks: Research into novel synthons that already contain the desired ethoxy and nitro functionalities could open up new convergent synthetic pathways. For instance, using a nitro-substituted α-halo-ether in a condensation reaction could be a direct route.
Advanced Functionalization and Site-Selective Derivatization
The functionalization of the imidazo[1,2-a]pyridine scaffold is a rich area of research, with the C-3 position being a particularly reactive site for C-H functionalization. nih.govrsc.org However, in this compound, this position is already occupied. This directs future functionalization efforts towards other sites on the heterocyclic core and the modification of existing substituents.
Key Trajectories for Functionalization:
Pyridine (B92270) Ring Functionalization: The pyridine ring (positions C-5, C-6, C-7, and C-8) remains a prime target for derivatization. Future work could focus on developing site-selective C-H functionalization methods (e.g., arylation, halogenation, alkylation) on this part of the molecule, which is crucial for tuning the compound's electronic and steric properties.
Transformation of the Nitro Group: The nitro group is a versatile chemical handle. It can be reduced to an amino group, opening up a vast array of subsequent reactions such as amide bond formation, diazotization, or N-alkylation. This C-3 amino derivative would be a key intermediate for building libraries of new compounds. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group and the pyridine nitrogen could render other positions on the ring susceptible to nucleophilic attack, a less common but potentially powerful strategy for this scaffold.
Modification of the Ethoxy Group: While more stable, the ethoxy group could potentially be cleaved to a hydroxyl group, providing another point for derivatization, or exchanged for other alkoxy or aryloxy groups to modulate solubility and biological activity.
| Position | Reaction Type | Potential Reagents/Catalysts | Anticipated Outcome |
|---|---|---|---|
| C-3 | Nitro Group Reduction | H₂, Pd/C; SnCl₂; Fe/HCl | Formation of 2-Ethoxy-3-aminoimidazo[1,2-a]pyridine |
| C-5/C-7 | C-H Arylation | Palladium catalysts, Aryl halides | Introduction of aryl groups on the pyridine ring |
| C-5/C-7 | Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Selective bromination or chlorination |
| C-2 | O-Dealkylation | BBr₃, HBr | Conversion of ethoxy to a hydroxyl group |
Chemoinformatics and High-Throughput Screening for Novel Reactions
Chemoinformatics and high-throughput screening (HTS) are powerful tools in drug discovery, often used to screen compound libraries for biological activity. nih.govresearchgate.net A forward-thinking approach involves applying these technologies to discover novel chemical reactions and optimize existing ones for the this compound scaffold.
Future research should focus on:
Reaction Database Development: Creating a curated database of all known reactions involving the imidazo[1,2-a]pyridine core. This database would include substrates, reagents, catalysts, conditions, and yields.
Machine Learning for Reaction Prediction: Utilizing machine learning algorithms to analyze the reaction database and predict the outcomes of new, untested reaction combinations. This could identify non-intuitive reaction pathways or optimal conditions for desired transformations of this compound.
High-Throughput Experimentation (HTE): Employing automated HTE platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions in parallel. researchgate.net This would accelerate the discovery of new functionalization methods and the optimization of synthetic routes, generating vast amounts of data to further train predictive models.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. acs.orgnih.gov The synthesis of imidazo[1,2-a]pyridines has already been successfully adapted to flow systems. acs.orgnih.gov
Future research trajectories in this domain include:
Automated Multi-Step Synthesis: Developing a fully automated, multi-step flow synthesis of this compound. This could involve sequential reactor modules for the initial cyclization, nitration, and any subsequent functionalization, with in-line purification and analysis. researchgate.net
Handling of Hazardous Intermediates: Nitration reactions can be highly exothermic and involve hazardous reagents. Flow reactors confine reactions to small volumes, allowing for superior temperature control and significantly improving the safety profile of the synthesis.
Rapid Library Generation: Integrating a flow synthesis platform with automated liquid handlers would enable the rapid generation of a library of derivatives based on the this compound scaffold for structure-activity relationship (SAR) studies.
| Parameter | Advantage in Flow Chemistry | Relevance to Synthesis |
|---|---|---|
| Safety | Small reaction volumes, superior temperature control. | Safely perform potentially hazardous nitration steps. |
| Scalability | Scaling up by running the system for longer, not by using larger reactors. | Facilitates production from milligram to kilogram scale. nih.gov |
| Efficiency | Rapid mixing and heat transfer lead to faster reaction times and higher yields. acs.org | Reduces synthesis time from hours/days to minutes/hours. |
| Automation | Can be integrated with purification and analytics for end-to-end production. researchgate.net | Enables high-throughput synthesis of derivative libraries. |
Computational Chemistry for Deeper Understanding and Prediction of Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. rsc.org While specific studies on this compound are scarce, research on related nitro-substituted heterocycles demonstrates the power of this approach. researchgate.netresearchgate.net
Future computational investigations should aim to:
Elucidate Electronic Structure: Perform DFT calculations to map the electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. This would provide a fundamental understanding of how the electron-donating ethoxy group and electron-withdrawing nitro group influence the reactivity of the entire scaffold.
Model Reaction Mechanisms: Computationally model the transition states and reaction pathways for proposed synthetic and functionalization reactions. This can help predict the feasibility of a reaction, understand site-selectivity, and guide the rational design of catalysts. researchgate.net
Predict Spectroscopic Properties: Calculate NMR, IR, and other spectroscopic data to aid in the characterization and structural confirmation of newly synthesized derivatives.
Analyze Non-Covalent Interactions: Investigate how the molecule interacts with solvents, catalysts, or biological targets, providing insights that are crucial for optimizing reaction conditions and for rational drug design.
| Computational Method | Parameter to Investigate | Significance for Reactivity |
|---|---|---|
| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitation properties. |
| DFT | Natural Bond Orbital (NBO) Analysis | Reveals charge distribution and delocalization, identifying electrophilic/nucleophilic sites. |
| Transition State Theory | Activation Energy Barriers (ΔG‡) | Predicts reaction rates and helps elucidate mechanistic pathways. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Electronic Transitions | Predicts UV-Vis absorption spectra and photochemical properties. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Ethoxy-3-nitroimidazo[1,2-a]pyridine and its derivatives?
- Methodological Answer : Synthesis typically involves condensation reactions between 2-aminopyridine derivatives and electrophilic reagents. Key strategies include:
- Microwave-assisted synthesis for rapid cyclization and improved yields (e.g., using ethyl α-haloketones or nitro-substituted aldehydes under controlled irradiation) .
- Multi-component reactions catalyzed by iodine or Lewis acids, enabling one-pot assembly of the imidazo[1,2-a]pyridine core .
- Stepwise functionalization : Introducing the ethoxy group via nucleophilic substitution (e.g., using ethanol under basic conditions) followed by nitration at the 3-position with mixed acid (HNO₃/H₂SO₄) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., nitro group deshielding adjacent protons) .
- FTIR : Identifies functional groups (e.g., NO₂ asymmetric stretching at ~1520 cm⁻¹, C-O-C stretching for ethoxy at ~1250 cm⁻¹) .
- X-ray crystallography : Resolves 3D molecular geometry, particularly planarity of the fused ring system and substituent orientations .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity .
Q. What preliminary biological screening assays are recommended for evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
- Anti-inflammatory screening : COX-1/COX-2 inhibition assays to evaluate selectivity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nitro group incorporation .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or iodine improve cyclization efficiency .
- Microwave irradiation : Reduces reaction time and minimizes side products compared to conventional heating .
- Design of Experiments (DoE) : Statistical approaches (e.g., factorial design) to balance temperature, stoichiometry, and catalyst loading .
Q. What computational strategies predict the binding affinity and mechanism of action of this compound derivatives?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina or Glide simulate interactions with target proteins (e.g., bacterial enzymes or cancer-related kinases) .
- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD analysis of ligand-protein complexes) .
- QSAR modeling : Correlates substituent effects (e.g., nitro group electron-withdrawing properties) with bioactivity .
Q. How do structural modifications at the 2-ethoxy and 3-nitro positions influence physicochemical and pharmacological properties?
- Methodological Answer :
- Nitro group : Enhances electrophilicity and redox activity, potentially contributing to DNA intercalation or prodrug activation under hypoxic conditions .
- Ethoxy group : Improves lipophilicity (logP) for better membrane permeability; steric effects may modulate target selectivity .
- SAR studies : Systematic replacement with halogens or alkyl groups at these positions can optimize solubility and potency .
Q. What strategies resolve contradictions between in vitro and in vivo activity data for nitro-substituted imidazo[1,2-a]pyridines?
- Methodological Answer :
- Metabolic profiling : LC-MS/MS to identify metabolites (e.g., nitro-reduction to amine derivatives) that may alter activity .
- Pharmacokinetic (PK) studies : Measure bioavailability, half-life, and tissue distribution to explain efficacy gaps .
- Pro-drug design : Mask polar groups (e.g., esterification of ethoxy) to enhance absorption and in vivo activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
